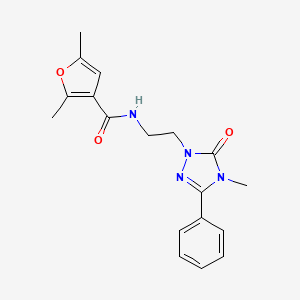

2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential broad range of targets. Without specific target identification, it is challenging to predict the exact pathways it may influence .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it influences .

Biologische Aktivität

The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

- Functional Groups :

- Furan carboxamide

- Triazole ring

- Ketone group

Synthesis

The synthesis of this compound typically involves the reaction of appropriate furan derivatives with triazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol under reflux to facilitate the formation of the desired product. The synthetic route can be outlined as follows:

- Formation of Triazole : Start with a phenyl-substituted hydrazine and an appropriate carbonyl compound to form the triazole.

- Coupling Reaction : React the triazole with a furan derivative containing a carboxamide functional group.

- Purification : Use recrystallization or chromatography to purify the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | S. aureus | 25 |

| Triazole Derivative B | E. coli | 30 |

Anticancer Activity

The potential anticancer activity of triazole derivatives is also noteworthy. Compounds related to this structure have been tested against several cancer cell lines, with some exhibiting promising results:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT116 (Colon) | Triazole Derivative C | 6.2 |

| T47D (Breast) | Triazole Derivative D | 27.3 |

These results indicate that modifications in the triazole structure can significantly enhance biological activity.

The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as:

- Inhibition of DNA synthesis : Some triazoles inhibit enzymes involved in nucleic acid synthesis.

- Disruption of cell membrane integrity : Certain derivatives can integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved a series of synthesized triazole derivatives where one particular compound showed enhanced activity against S. aureus compared to standard antibiotics . This study highlighted the potential for developing new antimicrobial agents based on triazole scaffolds.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound features a complex structure characterized by a furan ring, a triazole moiety, and an amide functional group. Its molecular formula is C18H22N4O3, with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential biological activity, particularly in the context of drug design.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide exhibit significant anticancer properties. For instance:

- Case Study 1: A derivative with a similar triazole structure demonstrated high percent growth inhibition (PGI) against various cancer cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Similar Compound | OVCAR-8 | 85.26% |

| Similar Compound | NCI-H40 | 86.61% |

Mechanism of Action

The anticancer activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The triazole ring may interact with cellular targets, disrupting essential pathways for tumor growth.

Agricultural Applications

Pesticidal Properties

The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to inhibit certain biological pathways could be exploited to develop new agrochemicals.

Case Study 2: Research on similar amide compounds has shown effectiveness against various pests and diseases in crops, indicating that derivatives of This compound may also exhibit herbicidal or fungicidal properties .

| Application Type | Target Organism | Efficacy Level |

|---|---|---|

| Herbicide | Weeds | High |

| Fungicide | Fungal Pathogens | Moderate |

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials while providing antimicrobial activity. Research is ongoing into the synthesis of polymer composites that leverage the unique properties of this compound.

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-11-15(13(2)25-12)17(23)19-9-10-22-18(24)21(3)16(20-22)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXCDILDATDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.